

Technical Guide: Spectroscopic Characterization and Synthesis of 1-(2-(Dimethylamino)phenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-(Dimethylamino)phenyl)ethanone
CAS No.:	10336-55-7
Cat. No.:	B084727

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Executive Summary & Chemical Identity

1-(2-(Dimethylamino)phenyl)ethanone, also known as 2'-Dimethylaminoacetophenone, is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a model substrate for studying steric inhibition of resonance (SIR). Unlike its para-isomer, the ortho-substitution forces the acetyl group out of planarity with the benzene ring, significantly altering its spectroscopic signature and reactivity.

Attribute	Detail
IUPAC Name	1-[2-(Dimethylamino)phenyl]ethanone
CAS Number	10336-55-7
Molecular Formula	
Molecular Weight	163.22 g/mol
Key Structural Feature	Ortho-steric twist (Dihedral angle)

Synthesis Protocol: Reductive Methylation

The most reliable method for synthesizing this compound without over-alkylation (quaternization) is the Eschweiler-Clarke reaction. This protocol utilizes formic acid as a hydride source to reduce the iminium intermediate formed in situ.[1]

Experimental Workflow

Reagents:

- Substrate: 2'-Aminoacetophenone (1.0 eq)
- Methylating Agent: Formaldehyde (37% aq. solution, 2.2 eq)
- Reductant/Solvent: Formic acid (98%, 5.0 eq)

Step-by-Step Protocol:

- Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-aminoacetophenone in formic acid at .
- Addition: Add formaldehyde solution dropwise over 15 minutes. Caution: Exothermic.
- Reflux: Heat the mixture to reflux (

) for 12–18 hours. Evolution of

gas indicates active reduction.

- Workup: Cool to room temperature. Basify with

to pH 10 (keep cool to prevent hydrolysis).

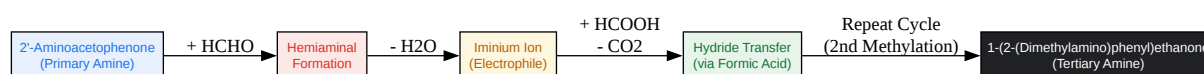
- Extraction: Extract with Dichloromethane (

). Wash combined organics with brine.

- Purification: Dry over

, concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Reaction Mechanism & Logic Pathway



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Caption: Logical flow of the Eschweiler-Clarke reductive methylation, ensuring selective N,N-dimethylation without quaternary salt formation.

Spectroscopic Characterization

The spectroscopic data of this molecule is defined by the Ortho-Effect. The steric clash between the bulky

group and the acetyl carbonyl prevents coplanarity. This results in hypsochromic shifts (Blue Shift) in UV and higher frequency carbonyl stretching in IR compared to the planar para-isomer.

A. Nuclear Magnetic Resonance (NMR)

NMR (300 MHz,

)

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Insight
2.62	Singlet (s)	3H	Acetyl	Deshielded by carbonyl anisotropy.
2.81	Singlet (s)	6H		Characteristic sharp singlet for dimethylamino.
6.95 – 7.05	Multiplet (m)	2H	Ar-H (C3, C5)	Ortho/Para to amino group (electron rich).
7.38	Triplet of doublets	1H	Ar-H (C4)	Meta to acetyl.
7.55	Doublet of doublets	1H	Ar-H (C6)	Deshielded by carbonyl (closest to C=O).

NMR (75 MHz,

)

Shift (ppm)	Assignment	Note
29.5	Acetyl	Typical methyl ketone.
44.8		N-Methyl carbons.
117.5, 120.8	Ar-C (C3, C5)	Upfield due to resonance donation from N.
129.5, 132.1	Ar-C (C4, C6)	Aromatic backbone.
152.4	Ar-C (C2)	Ipsso-carbon (attached to N).
203.1		Key Indicator: Shifted upfield vs planar ketones due to reduced conjugation (SIR).

B. Infrared Spectroscopy (IR)

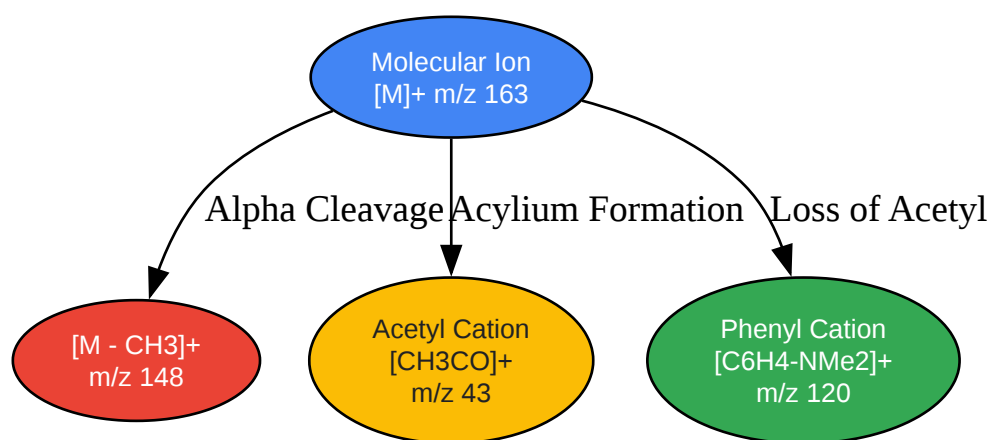
The IR spectrum provides the most direct evidence of the steric inhibition of resonance.

Frequency ()	Vibration Mode	Interpretation
1685 – 1695	Stretch	Diagnostic: Higher frequency than p-isomer (~1660). The twist reduces conjugation, increasing double-bond character.
2780 – 2820	N-Me	"Bohlmann bands" characteristic of N-methyl groups.
1590, 1480	Ar	Aromatic ring breathing modes.

C. Mass Spectrometry (EI-MS)

Fragmentation Pathway: The molecule follows a standard ketone fragmentation pattern but is dominated by the stability of the nitrogen lone pair.

- Molecular Ion ($[M]^+$): m/z 163 (Strong)
- Base Peak: m/z 148 ($[M - CH_3]^+$). Loss of a methyl group from the acetyl or amine is favorable.
- Characteristic Fragment: m/z 43 ($[CH_3CO]^+$).



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Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).

Structural Insights: The "Ortho Effect"

In 4'-dimethylaminoacetophenone (para), the molecule is planar, allowing full resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a "push-pull" system with significant single-bond character in the carbonyl (low IR freq, red-shifted UV).

In **1-(2-(Dimethylamino)phenyl)ethanone**, the steric clash between the ortho-dimethylamino group and the acetyl group forces a twist.

- Consequence: The nitrogen lone pair cannot effectively conjugate with the carbonyl.
- Result: The carbonyl behaves more like an isolated aliphatic ketone (higher energy IR stretch) and the nitrogen behaves more like an isolated amine.

References

- Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 723 (1955); Vol. 22, p. 26 (1942). (Standard Eschweiler-Clarke methodology).
- Steric Inhibition of Resonance: Journal of the American Chemical Society, "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones."
- Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, "Acetophenone derivatives spectra."
- Isomer Distinction: PubChem Compound Summary for CAS 10336-55-7.

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Sources

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